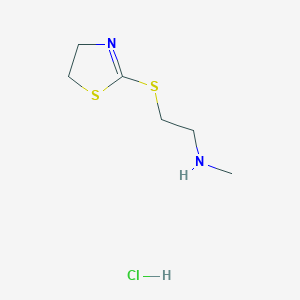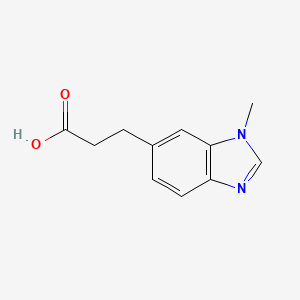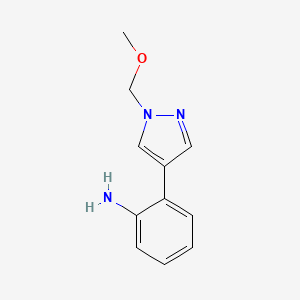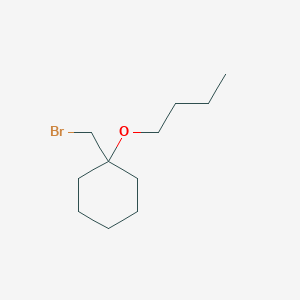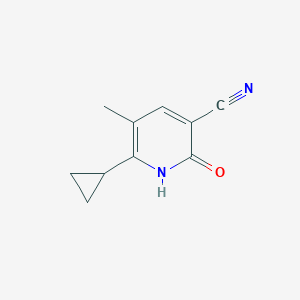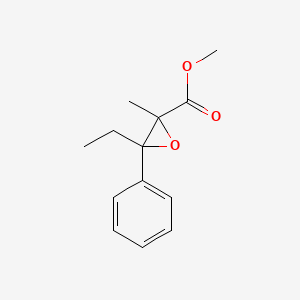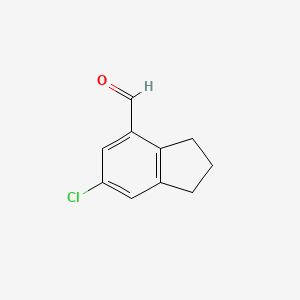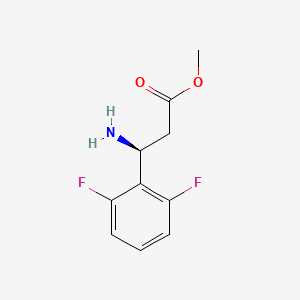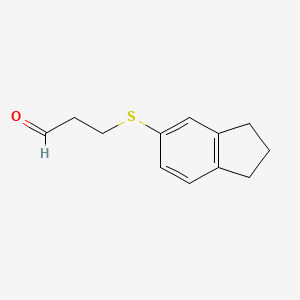
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal is an organic compound that features a unique structure combining an indene moiety with a thioether and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with an appropriate aldehyde precursor. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanoic acid.
Reduction: 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
Mécanisme D'action
The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: A precursor in the synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)thio)propanal.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanoic acid: An oxidation product of this compound.
3-((2,3-Dihydro-1H-inden-5-yl)thio)propanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of an indene moiety, a thioether group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C12H14OS |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1H-inden-5-ylsulfanyl)propanal |
InChI |
InChI=1S/C12H14OS/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |
Clé InChI |
WQNIWZOWHIRNKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





